Comprehensive Physicochemical Profiling of N-(4-Ethoxybenzyl)ethanamine Hydrochloride
Comprehensive Physicochemical Profiling of N-(4-Ethoxybenzyl)ethanamine Hydrochloride
A Technical Whitepaper for Preclinical Drug Development
As a Senior Application Scientist, I frequently observe promising lead compounds fail in late-stage preclinical development due to a fundamental misunderstanding of their physicochemical properties. N-(4-Ethoxybenzyl)ethanamine hydrochloride is a prime example of a molecule that requires rigorous profiling. Characterized by a lipophilic 4-ethoxybenzyl moiety coupled with a secondary ethylamine backbone, this compound presents unique solubility and permeability dynamics.
This guide provides an authoritative, in-depth analysis of its physicochemical properties and outlines the self-validating experimental protocols required to accurately characterize it for formulation design and Drug Metabolism and Pharmacokinetics (DMPK) modeling.
Molecular Identity and Structural Architecture
The free base form, N-(4-ethoxybenzyl)ethanamine, is highly lipophilic and exhibits poor aqueous solubility. By converting it to the hydrochloride salt (1) [1], we significantly enhance its solid-state stability and dissolution profile. The salt formation leverages the basicity of the secondary amine, creating a stable, crystalline lattice.
Table 1: Fundamental Molecular Properties
| Property | Value |
| Chemical Name | N-(4-Ethoxybenzyl)ethanamine hydrochloride |
| CAS Registry Number | 17683-87-3 (HCl Salt) / 17683-57-7 (Free Base) |
| Molecular Formula | C11H18ClNO (Salt) / C11H17NO (Free Base) |
| Molecular Weight | 215.72 g/mol (Salt) / 179.26 g/mol (Free Base) |
| SMILES (HCl Salt) | CCNCC1=CC=C(OCC)C=C1.Cl |
| Structural Features | Secondary amine, para-ethoxy substituted benzene ring |
(Data corroborated via 2 [2] and 3 [3])
Core Physicochemical Properties & Mechanistic Causality
To predict how this compound will behave in vivo, we must understand the causality behind its core physicochemical traits:
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Acid Dissociation Constant (pKa): The secondary amine nitrogen is the primary ionizable center. Based on structural analogs evaluated in 4 [4], the pKa is approximately 9.2 - 9.6. Because this pKa is well above physiological pH (7.4), the molecule exists predominantly in its ionized (protonated) state in systemic circulation. This drives high aqueous solubility but restricts passive membrane permeability to the small, un-ionized fraction.
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Lipophilicity (LogP/LogD): The ethoxy group acts as an electron-donating group that significantly increases the overall lipophilicity of the benzyl ring. The estimated LogP of the free base is ~2.3. However, the effective distribution coefficient (LogD) at pH 7.4 will be much lower (approx. 0.5 - 1.0) due to protonation.
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Aqueous Solubility: The lattice energy of the HCl salt is easily overcome by ion-dipole interactions in water. While the free base requires organic solvents (e.g., DMSO, dichloromethane), the HCl salt achieves high aqueous solubility, making it highly favorable for oral formulation and intravenous dosing vehicles.
Experimental Protocols for Physicochemical Validation
In my laboratory, I strictly mandate self-validating protocols. Relying on predictive software is insufficient for regulatory submissions; empirical data must be generated using robust methodologies that account for potential artifacts.
Protocol 1: Determination of Thermodynamic Aqueous Solubility (Shake-Flask Method)
Rationale: Kinetic solubility assays (like solvent-shift methods) often overestimate solubility due to the formation of supersaturated states or amorphous precipitates. The thermodynamic shake-flask method ensures true equilibrium is reached between the crystalline solid phase and the saturated solution.
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Preparation: Weigh 50 mg of N-(4-Ethoxybenzyl)ethanamine HCl into a 2 mL glass HPLC vial.
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Solvent Addition: Add 1 mL of the target buffer (e.g., 50 mM Phosphate Buffer, pH 7.4).
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Equilibration: Cap tightly and agitate at 300 rpm on a thermoshaker at exactly 25.0 ± 0.1 °C for 48 hours. Causality: A 48-hour window guarantees that the dissolution-precipitation equilibrium is fully established, preventing false-low readings from slow-dissolving large crystals.
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Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes to pellet the undissolved solid. Filter the supernatant through a 0.22 µm PTFE syringe filter. Critical Step: Discard the first 100 µL of filtrate to saturate potential non-specific binding sites on the PTFE membrane, preventing artificial underestimation of the dissolved concentration.
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Quantification: Dilute the filtrate 1:100 with mobile phase and analyze via RP-HPLC-UV at 220 nm against a validated standard calibration curve (0.1 - 50 µg/mL).
Protocol 2: pKa Determination via Potentiometric Titration
Rationale: Potentiometry provides high-precision pKa values by measuring the change in pH as a function of added titrant, directly reflecting the exact protonation state of the secondary amine.
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Sample Preparation: Dissolve 10 mg of the HCl salt in 20 mL of 0.15 M KCl solution. Causality: The KCl maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration, which is critical for accurate thermodynamic pKa calculation.
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Atmospheric Control: Blanket the solution with Argon gas. Causality: This excludes atmospheric CO₂, which would otherwise dissolve to form carbonic acid and skew the pH readings.
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Execution: Titrate with standardized 0.1 M NaOH using an automated titrator. Add titrant in 0.01 mL increments, programming the system to wait for signal stability (<0.1 mV/min drift) before the next addition.
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Data Analysis: Plot the first derivative of the titration curve (dpH/dV). The inflection point corresponds to the equivalence point, and the half-equivalence point yields the pKa via the Henderson-Hasselbalch relationship.
Workflow Visualization
The logical progression of our physicochemical profiling workflow is mapped below. This sequence ensures that purity is validated prior to profiling, preventing impurities from skewing solubility or pKa data.
Physicochemical profiling workflow for N-(4-Ethoxybenzyl)ethanamine HCl.
References
- Guidechem. "Chemical Hot Product Directory - N-(4-Ethoxybenzyl)ethanamine hydrochloride". Guidechem.com.
- Appchem. "Benzenemethanamine, 4-ethoxy-N-ethyl- | 17683-57-7 | C11H17NO". Appchemical.com.
- BLD Pharm. "1609408-91-4 | (4-Ethoxybenzyl)(2-methoxybenzyl)
- PubChem. "2-(4-Isopropylphenoxy)Ethanamine | C11H17NO | CID 6484674".
